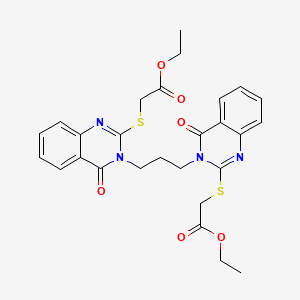

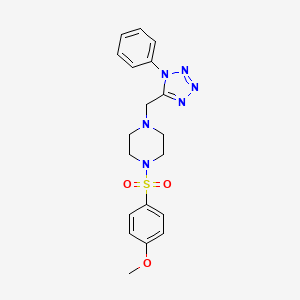

![molecular formula C21H15N3O2S B2354846 (E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-92-7](/img/structure/B2354846.png)

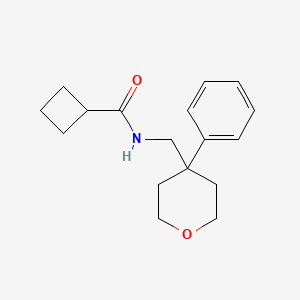

(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione” is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . For instance, a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid afforded the respective 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones .Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .Chemical Reactions Analysis

Triazine derivatives, including 1,2,4-triazines, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely depending on their specific structure and functional groups . For instance, some derivatives have been found to be thermally stable .Applications De Recherche Scientifique

Chemical Derivative Synthesis

The compound has been involved in research for synthesizing various chemical derivatives. For instance, Kravchenko et al. (2015) reported the unexpected formation of a new derivative involving 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b]-[1,2,4]triazine-2,7-dione, confirmed by X-ray diffraction analysis (Kravchenko et al., 2015).

Transformations to Fused Triazine Systems

Massry (2003) explored the reactions of phenylpyruvic acid with semicarbazide, leading to the synthesis of 6-benzyl-2H-[1,2,4]triazine-3,5-dione and its transformation into various fused[1,2,4]triazine systems (Massry, 2003).

Cascade Synthesis in Chemical Reactions

Kravchenko et al. (2014) achieved a cascade synthesis of the first imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivative, a process involving aldol condensation followed by intramolecular thiazole ring-opening/closing (Kravchenko et al., 2014).

Cytotoxicity and SAR Evaluation

El-All et al. (2016) synthesized new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one and evaluated their cytotoxic activities against various cancer cell lines, discussing the structure-activity relationship (SAR) (El-All et al., 2016).

Novel Heterocyclic Compounds Synthesis

Gazieva et al. (2013) synthesized previously unknown derivatives involving imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7-diones, contributing to the development of novel heterocyclic compounds (Gazieva et al., 2013).

Reaction with Isatins

Vasilevskii et al. (2010) described the condensation of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins, leading to the formation of new compounds and the discovery of a new conglomerate (Vasilevskii et al., 2010).

Safety and Hazards

Orientations Futures

The future research directions for 1,2,4-triazine derivatives, including “(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione”, could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methods and the study of their mechanism of action could also be areas of future research .

Propriétés

IUPAC Name |

(2E)-6-benzyl-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S/c25-19-17(14-16-10-5-2-6-11-16)23-24-20(26)18(27-21(24)22-19)13-7-12-15-8-3-1-4-9-15/h1-13H,14H2/b12-7+,18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIPALLUGLJOCJ-NTIJCTKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

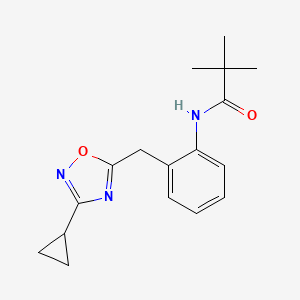

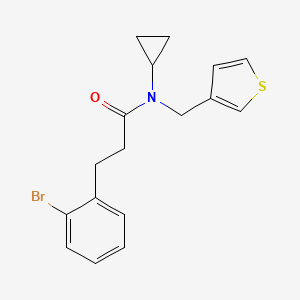

![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)

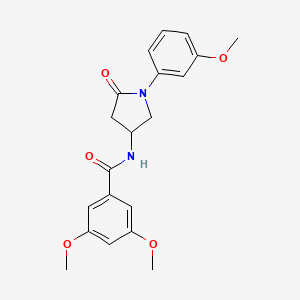

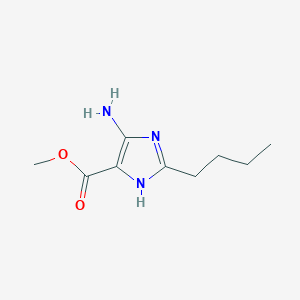

![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)

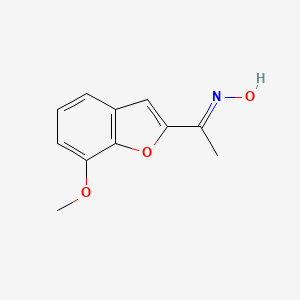

![6-Iodo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354770.png)

![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)

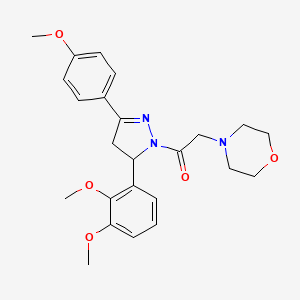

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)